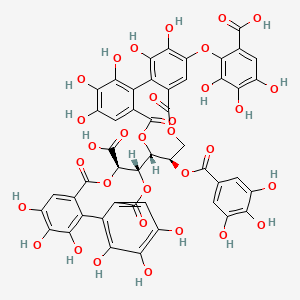
Elegandiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Elegandiol is a natural product found in Cystoseira elegans, Cystoseira brachycarpa, and Bifurcaria bifurcata with data available.
Scientific Research Applications
Understanding of Genetics and Developmental Biology
Elegandiol has been a focus in the study of genetics and developmental biology. Research on organisms like Caenorhabditis elegans, closely related to this compound studies, provides insights into developmental biology and neurobiology. This research explores basic functions and interactions of eukaryotic cells, host-parasite interactions, and evolution, particularly in relation to human diseases (Corsi, Wightman, & Chalfie, 2015).
Comparative Proteomics and Human Gene Identification
Studies have used the proteome of organisms like C. elegans, which are related to this compound research, as a template to identify novel human genes. This comparative approach has led to the discovery of a significant number of human homologous genes, aiding in understanding human physiology and disease (Lai et al., 2000).
Ion Channel and Transporter Biology
This compound research contributes to the understanding of ion channels and transporters. Insights from studies in C. elegans have elucidated the molecular workings of these channels and transporters, which are critical in various physiological processes, including in humans (Strange, 2003).
Biomedical Research and Drug Target Validation
The use of this compound-related research models, particularly C. elegans, is crucial in the functional characterization of drug targets. This approach provides a cost-effective and efficient model for high-throughput compound screens and large-scale target validation (Kaletta & Hengartner, 2006).
Neurodegenerative Disease Studies
Research involving this compound has been pivotal in studying neurodegenerative diseases like Alzheimer's. Models like C. elegans offer an ideal platform for understanding the pathology and potential treatments for these diseases (Shen, Yue, Zheng, & Park, 2018).
Toxicology
This compound-related models are increasingly used in toxicology to study mechanisms of toxicity and conduct high-throughput screening. The characteristics of models like C. elegans make them suitable for investigating environmental and genetic toxicology (Leung et al., 2008).
Genomic and Genetic Engineering
The this compound research field contributes significantly to genomic and genetic engineering. Techniques such as CRISPR, used in C. elegans, allow for precise genetic modifications, which are vital in understanding gene functions and interactions (Dickinson et al., 2013).
Aging Research
This compound studies have been instrumental in aging research. Models like C. elegans provide insights into the aging process, helping to identify genetic and environmental factors that influence lifespan and age-related diseases (Son et al., 2019).
properties
Molecular Formula |
C20H34O2 |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(2E,6E,10E,13R)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraene-1,13-diol |
InChI |
InChI=1S/C20H34O2/c1-16(2)14-20(22)15-19(5)11-7-9-17(3)8-6-10-18(4)12-13-21/h8,11-12,14,20-22H,6-7,9-10,13,15H2,1-5H3/b17-8+,18-12+,19-11+/t20-/m0/s1 |
InChI Key |
QYNPSRWEKFVLRS-KPGNMOGWSA-N |
Isomeric SMILES |
CC(=C[C@@H](C/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)O)C |
Canonical SMILES |
CC(=CC(CC(=CCCC(=CCCC(=CCO)C)C)C)O)C |
synonyms |
elegandiol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



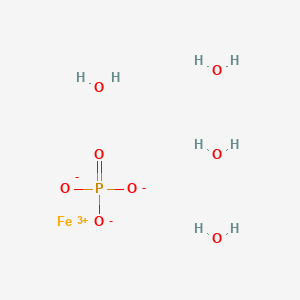
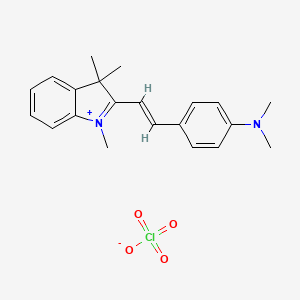

![5-[2-(4-chlorophenyl)-4-methyl-5-thiazolyl]-3-(3-fluorophenyl)-5-methyl-4H-isoxazole](/img/structure/B1257574.png)




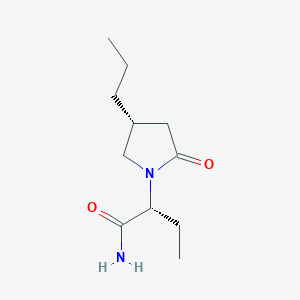
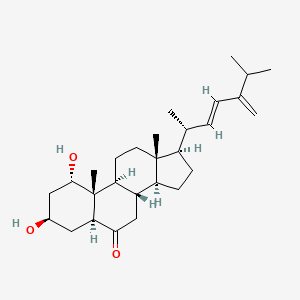
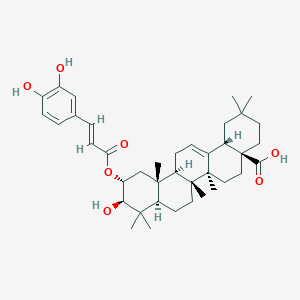

![5-bromo-N-[3-(dimethylamino)propyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B1257587.png)
